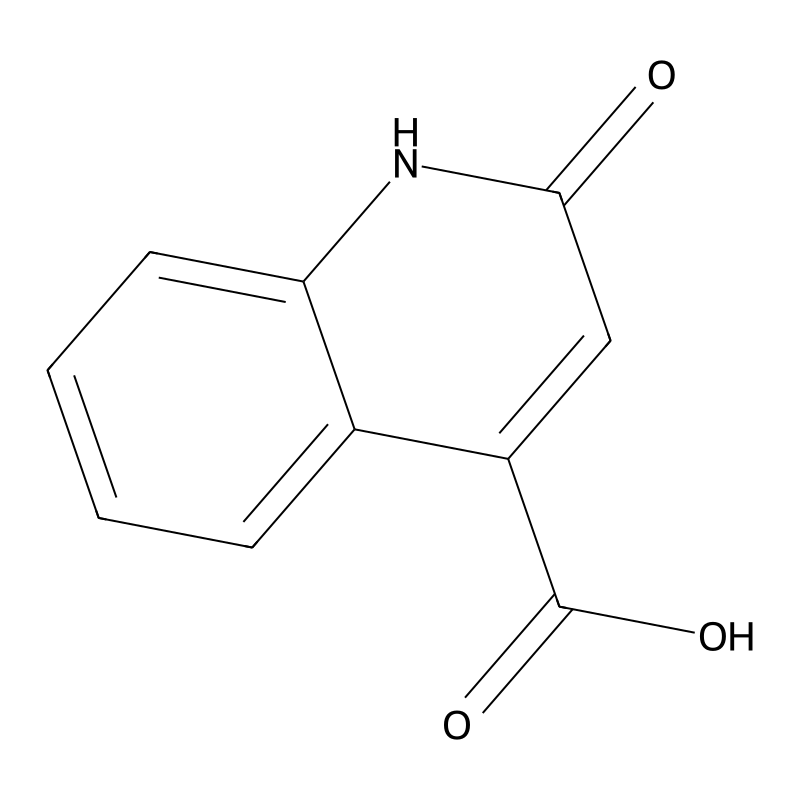

2-Hydroxyquinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-Hydroxyquinoline-4-carboxylic acid can be synthesized through various methods, including the Skraup reaction, the Doebner reaction, and the Conrad-Limbach reaction. Research has explored different reaction conditions and catalysts to optimize the yield and purity of the product. For instance, a study published in the journal Molecules described the synthesis of 2-hydroxyquinoline-4-carboxylic acid using a modified Doebner reaction with improved efficiency. )

Biological Activity:

Studies have investigated the potential biological activities of 2-hydroxyquinoline-4-carboxylic acid, including its antibacterial, antifungal, and antitumor properties. Research suggests that it may exhibit these effects by targeting various cellular processes. For example, a study published in the journal Bioorganic & Medicinal Chemistry Letters reported that 2-hydroxyquinoline-4-carboxylic acid derivatives displayed antibacterial activity against several bacterial strains. )

Metal Chelation:

2-Hydroxyquinoline-4-carboxylic acid possesses chelating properties, meaning it can bind to metal ions. This property has been explored for various applications, such as developing sensors for metal detection and removing metal contaminants from water. A study published in the journal Talanta investigated the use of 2-hydroxyquinoline-4-carboxylic acid for the selective determination of copper ions.

2-Hydroxyquinoline-4-carboxylic acid is an organic compound with the molecular formula C₁₀H₇NO₃. It features a quinoline structure, specifically a hydroxyl group at the second position and a carboxylic acid group at the fourth position. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties and biological activities.

The mechanism of action of 2-HQC in biological systems is not fully understood. However, studies suggest it may exhibit antibacterial activity by disrupting bacterial cell membranes []. Additionally, it might possess antitumor properties through mechanisms like cell cycle arrest or inducing apoptosis (programmed cell death) in cancer cells []. Further research is necessary to elucidate the precise mechanisms underlying these activities.

- Esterification: Reacting with alcohols to form esters, which can enhance solubility and bioavailability.

- Acylation: The introduction of acyl groups can modify its reactivity and biological properties.

- Oxidation: Under specific conditions, it can be oxidized to yield derivatives with altered functional groups.

These reactions are crucial for synthesizing derivatives that might exhibit enhanced pharmacological effects or different physical properties.

Research indicates that 2-hydroxyquinoline-4-carboxylic acid exhibits several biological activities:

- Antioxidant Properties: It has shown potential in scavenging free radicals, which may help in preventing oxidative stress-related diseases .

- Antimicrobial Activity: Some studies suggest that it possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects: There is evidence suggesting that this compound can modulate inflammatory responses, offering potential therapeutic avenues for inflammatory diseases .

The synthesis of 2-hydroxyquinoline-4-carboxylic acid can be achieved through several methods:

- Oxidation of 2-Hydroxy-4-halogenomethylquinoline: This method involves reacting the halogenated precursor with alkaline hydrogen peroxide under controlled conditions, followed by acidification to yield the desired acid .

- Condensation Reactions: Utilizing isatin derivatives and phenyl acetic acids in the presence of catalysts like sodium acetate can also yield various derivatives of 2-hydroxyquinoline-4-carboxylic acid through fusion techniques .

- Alkylation and Acetylation: Further modifications can be achieved by alkylating or acetylating the hydroxyl group, allowing for the synthesis of a diverse library of compounds based on this scaffold .

The applications of 2-hydroxyquinoline-4-carboxylic acid span various fields:

- Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in anti-inflammatory and antimicrobial therapies.

- Chemical Intermediates: It serves as a building block in organic synthesis for producing more complex molecules.

- Analytical Chemistry: Used as a reagent in analytical methods due to its ability to form complexes with metal ions.

Studies have indicated that 2-hydroxyquinoline-4-carboxylic acid interacts with various biological targets:

- Metal Ion Coordination: The carboxylic and hydroxyl groups allow for chelation with metal ions, which can influence enzyme activity and cellular processes .

- Protein Binding Studies: Investigations into how this compound binds to proteins may reveal its mechanism of action in biological systems, particularly concerning its antioxidant and antimicrobial properties .

Several compounds share structural similarities with 2-hydroxyquinoline-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxycinchoninic Acid | Hydroxy group at position 2; carboxylic acid | Known for its antimalarial activity |

| 2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid | Ketone at position 2; carboxylic acid | Potentially different reactivity |

| 4-Carboxycarbostyril | Carboxylic acid at position 4; nitrogen atom | Used in pharmaceutical formulations |

| Cinchoninic Acid | Hydroxyl group at position 2; different ring structure | Antimalarial properties |

These compounds differ primarily in their functional groups and positions, which influence their reactivity and biological activity. The unique combination of hydroxyl and carboxylic groups in 2-hydroxyquinoline-4-carboxylic acid contributes to its distinct properties compared to these similar compounds.

Oxidation of 2-Hydroxy-4-Halogenomethylquinolines Using Alkaline Hydrogen Peroxide

The oxidation of 2-hydroxy-4-halogenomethylquinolines (e.g., 2-hydroxy-4-chloromethylquinoline) with alkaline hydrogen peroxide is a well-established method. This reaction proceeds under mild conditions (35–70°C) without requiring high-pressure equipment. Key parameters include:

- Mole ratios: 1:10–1:20 (starting material to H₂O₂) and 1:6–1:15 (starting material to alkali hydroxide) .

- Temperature control: Optimal yields (68–80%) occur at 50–70°C .

- Product isolation: Acidification with non-oxidizing acids (e.g., HCl) precipitates the free acid at pH 1–4 .

Table 1: Reaction Conditions for Alkaline H₂O₂ Oxidation

| Substrate | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| 2-Hydroxy-4-chloromethylquinoline | 50 | 80 | |

| 2-Hydroxy-4-bromomethylquinoline | 50 | 68 |

Condensation Reactions Involving Isatin Derivatives

The Pfitzinger reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acids. Isatin derivatives react with ketones (e.g., acetone) under basic conditions to form 2-hydroxyquinoline-4-carboxylic acids via a multi-step mechanism:

- Base-induced hydrolysis: Isatin hydrolyzes to form a keto-acid intermediate.

- Condensation: The keto-acid reacts with ketones to form imine and enamine intermediates.

- Cyclization: Enamine intermediates cyclize to yield the quinoline core .

Key advancements:

- Microwave irradiation reduces reaction time from 24 hours to 15–20 minutes .

- Yields improve to >85% using KOH in ethanol-water mixtures .

Skraup and Doebner Reaction Variants

The Skraup synthesis (aniline + glycerol) and Doebner–von Miller modification (aniline + acrolein) are classical methods but face limitations:

- Violent exothermicity: Requires careful temperature control .

- Regioselectivity issues: Meta-substituted anilines produce mixed products .

Table 2: Comparison of Skraup and Doebner–von Miller Methods

| Parameter | Skraup Synthesis | Doebner–von Miller |

|---|---|---|

| Starting materials | Aniline, glycerol | Aniline, acrolein |

| Temperature (°C) | 210–220 | 100–120 |

| Yield (%) | 65–72 | 70–78 |

| Drawbacks | High pressure | Oxidant dependency |

Microwave-Assisted Synthesis Protocols

Microwave irradiation enhances reaction efficiency:

- Time reduction: 24-hour reactions complete in 15–20 minutes .

- Solvent optimization: Ethanol or solvent-free conditions improve atom economy .

Case study: Irradiating isatin and malonic acid in acetic acid yields 2-hydroxyquinoline-4-carboxylic acid in 92% yield .

Solvent-Free Catalytic Approaches

Green chemistry methods prioritize solvent-free conditions:

- Catalysts: NaHSO₄·SiO₂ or Fe₃O₄@SiO₂ nanoparticles enable recyclability .

- Yield enhancement: 89–94% yields achieved at 110°C without solvents .

Table 3: Solvent-Free Synthesis Performance

| Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Fe₃O₄@SiO₂@urea–thiazole | 80 | 92 | |

| NaHSO₄·SiO₂ | 110 | 94 |

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 50 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 48 of 50 companies with hazard statement code(s):;

H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant